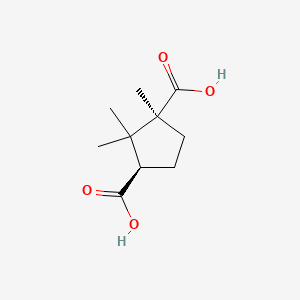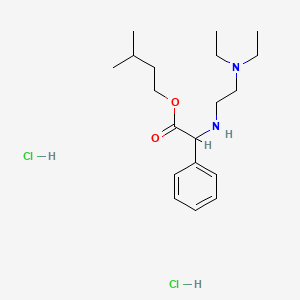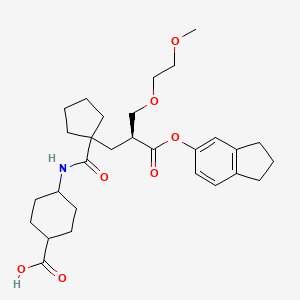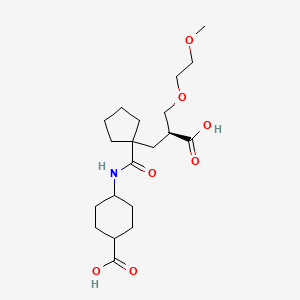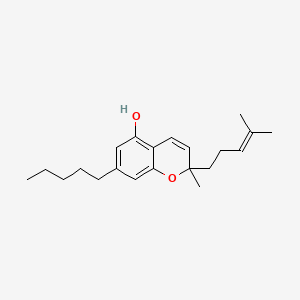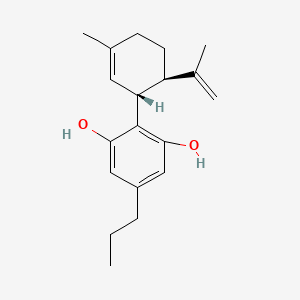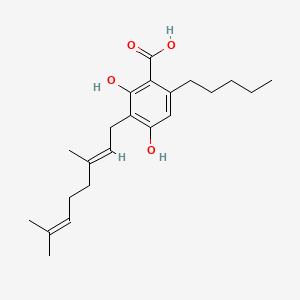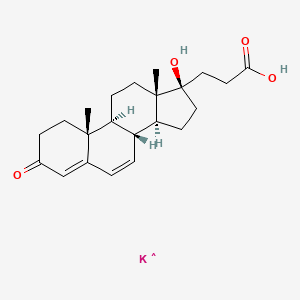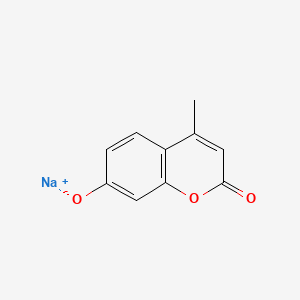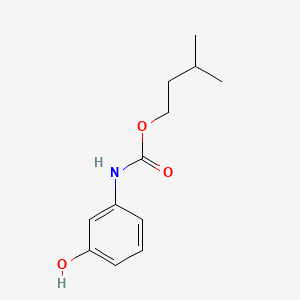
Carbanilic acid, m-hydroxy-, isopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-, isopentyl ester is a bioactive chemical.
Applications De Recherche Scientifique
Smooth Muscle Relaxation : Carbanilic acid derivatives, including pentacaine and its derivatives, were studied for their effects on the contractile responses of smooth muscle in guinea-pig stomachs. These compounds were found to relax smooth muscle and attenuate spontaneous contractions, suggesting potential applications in gastrointestinal disorders (Mai et al., 1996).
Environmental Exposure and Biomarker Development : A study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is a plasticizer similar in structure to carbanilic acid derivatives, investigated its presence in the U.S. population. This research is significant for understanding environmental exposure and developing biomarkers for similar compounds (Silva et al., 2013).
Analysis of Fatty Acids : Research has developed methods for determining esterified fatty acids in blood, which could be relevant for carbanilic acid esters in biomedical research (Stern & Shapiro, 1953).
Local Anesthetic Activity : Carbanilic acid derivatives were explored for their structure-activity relationship in producing local anesthetic effects. This research could guide the development of new anesthetic agents (Beneš, 1986).
Biocatalysis and Therapeutic Potential : Carbohydrate fatty acid esters, like those derived from carbanilic acid, have been synthesized using biocatalysis. These esters have potential applications in food, pharmaceuticals, and cosmetics, and some show therapeutic potential, including antitumor and antibiotic activities (Chang & Shaw, 2009).
Polymer Synthesis : Carbanilic acid derivatives have been used in synthesizing novel polymers, like polycyclooctene-graft-poly(ethylene glycol) copolymers, which could have applications in various industries (Shi et al., 2010).
Hypocholesteremic Agents : Some carbanilic acid derivatives have been studied for their hypocholesteremic effects in mice, indicating potential for developing cholesterol-lowering drugs (Rost et al., 1967).
Propriétés
Numéro CAS |
73623-18-4 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-methylbutyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)6-7-16-12(15)13-10-4-3-5-11(14)8-10/h3-5,8-9,14H,6-7H2,1-2H3,(H,13,15) |
Clé InChI |
ICDBJWGDHSNFJD-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
SMILES canonique |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
Apparence |
Solid powder |
Autres numéros CAS |
73623-17-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-hydroxy-, isopentyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



